molecular formula C11H18O2 B14426581 Ethyl 4,5-dimethyl-2-methylidenehex-5-enoate CAS No. 80865-45-8

Ethyl 4,5-dimethyl-2-methylidenehex-5-enoate

Cat. No.: B14426581
CAS No.: 80865-45-8
M. Wt: 182.26 g/mol
InChI Key: JBAIYZKLWCXQBX-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-methylidenehex-5-enoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular compound features a complex structure with multiple methyl groups and a double bond, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,5-dimethyl-2-methylidenehex-5-enoate typically involves the esterification of 4,5-dimethyl-2-methylidenehex-5-enoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

4,5-dimethyl-2-methylidenehex-5-enoic acid+ethanolH2SO4Ethyl 4,5-dimethyl-2-methylidenehex-5-enoate+water\text{4,5-dimethyl-2-methylidenehex-5-enoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 4,5-dimethyl-2-methylidenehex-5-enoic acid+ethanolH2​SO4​​Ethyl 4,5-dimethyl-2-methylidenehex-5-enoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Various substituted esters.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-methylidenehex-5-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances and flavorings due to its ester functionality.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-methylidenehex-5-enoate largely depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in metabolic pathways.

Comparison with Similar Compounds

    Ethyl 4,5-dimethylhexanoate: Lacks the double bond present in Ethyl 4,5-dimethyl-2-methylidenehex-5-enoate.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-methyl-2-methylidenehex-5-enoate: Similar structure but with fewer methyl groups.

Uniqueness: this compound is unique due to the presence of multiple methyl groups and a double bond, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.

Properties

CAS No.

80865-45-8

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-methylidenehex-5-enoate

InChI

InChI=1S/C11H18O2/c1-6-13-11(12)10(5)7-9(4)8(2)3/h9H,2,5-7H2,1,3-4H3

InChI Key

JBAIYZKLWCXQBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)CC(C)C(=C)C

Origin of Product

United States

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